molecular formula C6H4ClFO3S B2916514 3-Fluoro-4-hydroxybenzenesulfonyl chloride CAS No. 1026456-51-8

3-Fluoro-4-hydroxybenzenesulfonyl chloride

Cat. No.: B2916514
CAS No.: 1026456-51-8
M. Wt: 210.6
InChI Key: OCMICEQTJLURFM-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-hydroxybenzene. One common method is the reaction of 3-fluoro-4-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

C6H4F(OH)+ClSO2OHC6H4ClFO3S+H2OC_6H_4F(OH) + ClSO_2OH \rightarrow C_6H_4ClFO_3S + H_2O C6​H4​F(OH)+ClSO2​OH→C6​H4​ClFO3​S+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, while the sulfonyl chloride can be reduced to a sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

3-Fluoro-4-hydroxybenzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents.

    Material Science: It is used in the modification of polymers and the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The presence of the fluorine atom enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl Chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

    3-Fluoro-4-methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a hydroxyl group, leading to different reactivity and applications.

    4-Chloro-3-fluorobenzenesulfonyl Chloride: Contains an additional chlorine atom, which can influence its chemical behavior and reactivity.

Uniqueness

3-Fluoro-4-hydroxybenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electrophilicity and the ability to form hydrogen bonds, which can be advantageous in various chemical reactions and applications.

Biological Activity

3-Fluoro-4-hydroxybenzenesulfonyl chloride is a sulfonyl chloride derivative with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various biochemical interactions, making it a valuable compound for synthesizing biologically active molecules.

The compound features a fluorine atom and a hydroxyl group attached to a benzene ring, which enhances its reactivity and potential biological activity. The sulfonyl chloride functional group is known for its ability to form covalent bonds with nucleophiles, which plays a crucial role in its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds derived from this compound:

  • Antibacterial Activity : Compounds synthesized from this sulfonyl chloride exhibit notable antibacterial properties, particularly against Gram-negative bacteria. This is attributed to the ability of the sulfonyl group to interact with bacterial proteins, potentially disrupting their function .
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain synthesized derivatives demonstrated significant antiproliferative effects in acute myeloid leukemia models, suggesting their potential as anticancer agents .
  • Anti-diabetic Effects : New derivatives have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that some derivatives achieved over 93% inhibition at concentrations of 100 μg/mL . The IC50 values for these compounds were significantly lower than those of standard drugs, indicating their potential efficacy in managing diabetes.
  • Anti-inflammatory Properties : Compounds derived from this compound have also been explored for their anti-inflammatory effects. They may modulate inflammatory pathways, although specific mechanisms are still under investigation .

Case Study 1: Anticancer Activity

A study investigated the use of this compound derivatives as VHL ligands for targeted protein degradation. The incorporation of these compounds into PROTACs (proteolysis-targeting chimeras) led to the selective degradation of Brd4, a protein implicated in various cancers. The study reported that the most effective PROTACs exhibited cellular degradation at nanomolar concentrations, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Anti-diabetic Activity

In another study focusing on anti-diabetic properties, several derivatives synthesized from this compound were evaluated for their inhibitory effects on α-amylase and PPAR-γ activity. The findings demonstrated that some derivatives not only inhibited α-amylase effectively but also showed PPAR-γ activation similar to established antidiabetic drugs like Pioglitazone .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound derivatives:

Biological ActivityTargetIC50 (μg/mL)Inhibition (%)
AntibacterialGram-negative bacteriaNot specifiedSignificant
AnticancerBrd4 (in cancer cells)Nanomolar rangeHigh
Anti-diabeticα-amylase3.152 - 3.706>93%
Anti-inflammatoryVarious pathwaysNot specifiedPotentially significant

Properties

IUPAC Name

3-fluoro-4-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMICEQTJLURFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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